The compound can be classified under the broader category of piperidine derivatives, which are known for their diverse biological activities. Its synthesis and characterization have been documented in various scientific literature, including patents and research articles that explore its properties and applications in pharmaceutical chemistry .
The synthesis of (S)-ethyl 4-oxo-1-((R)-1-phenylethyl)piperidine-2-carboxylate typically involves several key steps:
The molecular structure of (S)-ethyl 4-oxo-1-((R)-1-phenylethyl)piperidine-2-carboxylate can be described as follows:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS) provide insights into the purity and structure of the compound. For instance, NMR data typically reveals chemical shifts corresponding to the various hydrogen environments within the molecule, while HRMS confirms the molecular weight .
(S)-ethyl 4-oxo-1-((R)-1-phenylethyl)piperidine-2-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action for (S)-ethyl 4-oxo-1-((R)-1-phenylethyl)piperidine-2-carboxylate is primarily linked to its potential interactions with biological targets:
The physical and chemical properties of (S)-ethyl 4-oxo-1-((R)-1-phenylethyl)piperidine-2-carboxylate include:
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .
(S)-ethyl 4-oxo-1-((R)-1-phenylethyl)piperidine-2-carboxylate has several notable applications in scientific research:
Enantiopure piperidine derivatives represent a critical class of nitrogen-containing heterocycles in modern drug design, valued for their three-dimensional structural complexity and capacity for targeted protein interactions. These six-membered rings belong to the broader family of saturated nitrogen heterocycles, alongside pyrrolidine (five-membered ring), which collectively appear in >20% of FDA-approved small-molecule drugs. The (S)-ethyl 4-oxo-1-((R)-1-phenylethyl)piperidine-2-carboxylate exemplifies this scaffold, incorporating two chiral centers that confer distinct spatial orientations essential for biological activity [1] [4]. Unlike planar aromatic systems, the non-planar "pseudo-chair" conformation of piperidine enables enhanced exploration of pharmacophore space, facilitating optimal binding with enantioselective biological targets [1]. This stereochemical richness translates to improved control over pharmacokinetic parameters—including solubility, lipophilicity, and membrane permeability—as evidenced by the calculated properties of analogous piperidine systems (Table 1) [1] [6].
Table 1: Physicochemical Properties of Piperidine Derivatives Compared to Related Scaffolds
Parameter | Cyclopentane | Piperidine | 4-Oxopiperidine Derivative |
---|---|---|---|
Chiral Centers | 0 | Up to 4 | 2 (R,S configuration) |
Dipole Moment (D) | 0.073 | 1.4–1.8 | ~3.2 (carbonyl enhanced) |
LogP | 3.00 | 0.45–1.20 | 1.35 (calculated) |
Polar Surface Area (Ų) | 0 | 16–30 | 49.7 |
Stereochemical Complexity | Low | High | High |
The 4-oxo modification in (S)-ethyl 4-oxo-1-((R)-1-phenylethyl)piperidine-2-carboxylate introduces a ketone group that further diversifies its reactivity, serving as:
The (R)-1-phenylethyl substituent at N1 and (S)-carboxylate at C2 create a defined stereochemical environment that dictates biological efficacy through precise molecular recognition. Proteins exhibit inherent chirality, meaning enantiomers can display orders-of-magnitude differences in target affinity, metabolism, and off-target effects. For example:
Table 2: Impact of Stereochemistry on Biological Activity of Chiral Heterocycles
Compound | Stereochemistry | nNOS Kᵢ (μM) | eNOS Selectivity (n/e) |
---|---|---|---|
Difluorinated Inhibitor 1b | (S,S) | 0.11 | 1182 |
Chlorophenyl Inhibitor 8a | (S,S) | 0.086 | 186 |
Ortho-Chloro Inhibitor 8b | (S,S) | 0.17 | 159 |
Meta-Dichloro Inhibitor 8d | (S,S) | 0.077 | 221 |
Table data adapted from nNOS inhibitor studies [7]
The stereogenic carbon of the (R)-1-phenylethyl group projects the phenyl ring into specific hydrophobic pockets within enzyme active sites, while the orientation of the ethyl carboxylate group at C2 influences solubility and membrane penetration. This stereodifferentiation is so critical that FDA guidelines mandate strict characterization of stereoisomers in drug development [1].
This compound (CAS# 357154-19-9) serves as a high-value synthetic intermediate for accessing complex pharmacophores. Its utility derives from three modular features:
Synthetically, it is accessed via stereoselective routes such as:
Commercial availability (e.g., $773.50/g from IvyChem [5]) underscores its importance in drug discovery pipelines. Current applications include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1